2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(tetrahydrofuran-2-ylmethyl)acetamide
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Overview
Description
The compound contains several functional groups including a benzodioxole, an oxadiazole, a pyrrole, and a tetrahydrofuran . Benzodioxoles are organic compounds containing a benzene ring fused to either isomers of dioxole . Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring . Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH . Tetrahydrofuran is a heterocyclic compound consisting of a five-membered ring containing oxygen .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple heterocyclic rings. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
Again, without specific information on this compound, it’s difficult to provide a detailed analysis of its chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, boiling point, etc., can be predicted based on the functional groups present in the molecule .Scientific Research Applications
Scientific Research Applications
Antimicrobial and Anticancer Activities
Compounds with the 1,3,4-oxadiazole moiety have been synthesized and investigated for their antimicrobial and anticancer properties. These compounds exhibit significant activities against bacterial and fungal strains, as well as certain cancer cell lines, highlighting their potential as therapeutic agents. For instance, derivatives have shown to possess excellent drug-likeness properties and exhibit good to moderate activity against bacterial strains, with some compounds bettering standard drugs in antimycobacterial, antifungal, and antibacterial activities (Pandya et al., 2019). Moreover, new oxadiazole, thiadiazole, and triazole derivatives have been synthesized and evaluated for their anticancer effects , targeting matrix metalloproteinases (MMPs), which are crucial in tumor progression. Some compounds revealed promising cytotoxic effects comparable to cisplatin, indicating their potential for cancer treatment (Özdemir et al., 2017).
Src Kinase Inhibition and Anticancer Activities
Thiazolyl N-benzyl-substituted acetamide derivatives have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities . The Src family kinases are implicated in the regulation of various cellular processes, including proliferation, differentiation, and survival. The synthesized compounds showed promising inhibitory activities against Src kinase, indicating their potential in cancer therapy. For example, the unsubstituted N-benzyl derivative demonstrated inhibition of c-Src kinase, highlighting the therapeutic potential of these compounds in treating cancers associated with Src kinase overexpression (Fallah-Tafti et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5/c25-18(21-10-14-3-2-8-26-14)11-24-7-1-4-15(24)20-22-19(23-29-20)13-5-6-16-17(9-13)28-12-27-16/h1,4-7,9,14H,2-3,8,10-12H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLIWNAZKAVBEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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